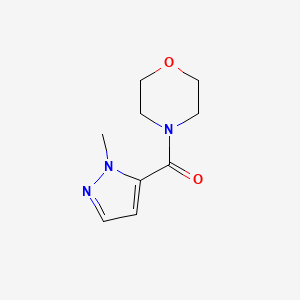

(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

(2-methylpyrazol-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-8(2-3-10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGJUEWCPMAVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone typically involves the reaction of 1-methyl-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the morpholine ring.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations:

Pyrazolone derivatives (e.g., 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one ) feature a ketone within the pyrazole ring, increasing polarity.

Substituent Effects : Bulky groups like 2-chloro-6-methoxybenzyl (in the LpxA inhibitor ) enhance target specificity, likely through hydrophobic interactions with enzyme pockets. Halogenated aryl groups (e.g., 4-bromophenyl ) may improve metabolic stability.

Bioactivity : The highest potency is observed in the LpxA inhibitor, which combines a pyrazole core with a substituted morpholine and a methylpyridine group, suggesting synergistic effects between aromatic and morpholine moieties .

Physicochemical and Pharmacokinetic Properties

- Solubility : Pyrazolone derivatives (e.g., ) are more polar due to the ketone group, improving aqueous solubility compared to triazole analogues.

- Metabolic Stability : Morpholine rings generally resist oxidative metabolism, but substituents like nitro groups (e.g., in ) may introduce metabolic liabilities.

Biological Activity

(1-methyl-1H-pyrazol-5-yl)(morpholino)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone typically involves the reaction of 1-methyl-1H-pyrazole with morpholine under acidic conditions, often using solvents like ethanol or methanol at elevated temperatures (80-100°C) for several hours. The compound's unique structure, featuring both pyrazole and morpholine moieties, influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial effects of various derivatives against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone is limited, its structural similarities suggest potential activity in this area.

Anti-inflammatory Effects

Compounds with pyrazole structures are also known for their anti-inflammatory properties. The interaction of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone with specific molecular targets may modulate inflammatory pathways, although detailed studies are still required to elucidate these effects.

Case Studies

A notable case study involved the compound's use in high-throughput screening for PAR4 antagonists, revealing an IC50 value of 3.4 μM for a related pyrazole derivative . This demonstrates the compound's potential in targeting specific receptors involved in platelet aggregation and inflammation.

The mechanism of action for (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone likely involves binding to enzymes or receptors, altering their activity. The presence of both the pyrazole and morpholine rings allows for versatile interactions with biological targets, potentially leading to diverse pharmacological effects.

Comparative Analysis

To better understand the biological activity of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone | Pyrazole and morpholine moieties | Potentially anti-inflammatory and antimicrobial |

| (1-methyl-1H-pyrazol-4-yl)(morpholino)methanone | Similar structure with different substitution | Varied biological activities; potential for optimization |

| 2,5-dialkoxy-(1-methyl-1H-pyrazol-5-yl)(2-arylmorpholino)methanone | Alkoxy substitutions | Noted for PAR4 antagonism; promising in drug development |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and morpholino linkage. Key signals include the pyrazole C-H (δ 6.2–6.5 ppm) and morpholine N-CH₂ (δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 235.26 g/mol) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects trace impurities .

How can researchers address discrepancies in reported biological activities of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone across different studies?

Advanced Research Question

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7), incubation times, or compound concentrations. Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical .

- Purity and Stability : Degradation products (e.g., hydrolysis of the morpholino group) can skew results. Accelerated stability studies (40°C/75% RH) and LC-MS tracking are recommended .

- Target Selectivity : Use siRNA knockdown or CRISPR-edited models to verify target specificity, as off-target effects may explain divergent outcomes .

What methodologies are recommended for elucidating the mechanism of action of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone in enzyme inhibition studies?

Advanced Research Question

- Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant enzymes (e.g., COX-2 or TNF-α convertase) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model compound-enzyme interactions, focusing on hydrogen bonding with the morpholino oxygen and pyrazole π-π stacking .

- Cellular Pathway Analysis : Western blotting or RNA-seq can identify downstream effects (e.g., NF-κB suppression or MAPK modulation) .

How can X-ray crystallography using SHELX software contribute to the structural analysis of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone?

Advanced Research Question

- Crystal Structure Determination : SHELXL refines bond lengths and angles, confirming the planar pyrazole ring (torsion angle <5°) and chair conformation of the morpholino group .

- Twinned Data Handling : For challenging crystals, SHELXD/E resolves phase problems via dual-space methods, improving R-factor convergence (<0.05) .

- Validation Tools : PLATON checks for voids and disorder, while Mercury visualizes intermolecular interactions (e.g., C-H···O bonds stabilizing crystal packing) .

What strategies can mitigate challenges in scaling up the synthesis of (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone for preclinical studies?

Advanced Research Question

- Flow Chemistry : Continuous-flow reactors reduce exothermic risks during acyl coupling, improving reproducibility at multi-gram scales .

- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and simplify waste management .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to temperature and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.